3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
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Overview
Description
3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group and a methylsulfanyl group attached to the triazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the bromophenyl and methylsulfanyl intermediates. One common method involves the reaction of 4-bromobenzyl chloride with sodium methylsulfide to form 4-bromobenzyl methyl sulfide. This intermediate is then reacted with 4-methyl-1,2,4-triazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromophenyl and methylsulfanyl groups play crucial roles in its binding affinity and selectivity towards target enzymes or receptors. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole can be compared with other similar compounds, such as:
4-Bromophenyl methyl sulfone: This compound has a similar bromophenyl group but differs in the oxidation state of the sulfur atom.
4-Methyl-1,2,4-triazole: This compound lacks the bromophenyl and methylsulfanyl groups, making it less versatile in certain applications.
3-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-14-7-12-13-10(14)15-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIUXEPDMYRWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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